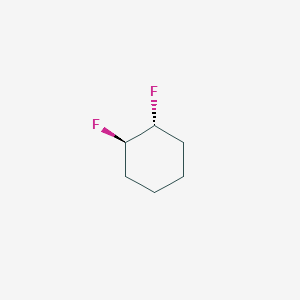
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound features a methoxy group at the 3-position of the benzothiophene ring and a phenylmethanimine group at the 1-position. The (E)-configuration indicates the specific geometric isomerism around the double bond in the methanimine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the cyclization of 2-mercaptobenzoic acid derivatives.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide (CH₃I) in the presence of a base.
Formation of the Methanimine Group: The methanimine group can be formed by the condensation of the benzothiophene derivative with aniline (C₆H₅NH₂) under acidic or basic conditions to yield the desired (E)-isomer.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products
Oxidation: Formation of benzothiophene carboxylic acids or aldehydes.
Reduction: Formation of benzothiophene amines.
Substitution: Introduction of various functional groups onto the benzothiophene ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study the interactions of benzothiophene derivatives with biological targets. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Benzothiophene derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
Wirkmechanismus
The mechanism of action of (E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxy and imine groups can participate in hydrogen bonding and other interactions with molecular targets, influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine: Lacks the (E)-configuration, which may affect its reactivity and biological activity.
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanamine: Contains an amine group instead of an imine, leading to different chemical and biological properties.
1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanol: Features a hydroxyl group, which can alter its solubility and reactivity.
Uniqueness
(E)-1-(3-Methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine is unique due to its specific (E)-configuration and the presence of both methoxy and imine groups. This combination of structural features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
37879-08-6 |
|---|---|
Molekularformel |
C16H13NOS |
Molekulargewicht |
267.3 g/mol |
IUPAC-Name |
1-(3-methoxy-1-benzothiophen-2-yl)-N-phenylmethanimine |
InChI |
InChI=1S/C16H13NOS/c1-18-16-13-9-5-6-10-14(13)19-15(16)11-17-12-7-3-2-4-8-12/h2-11H,1H3 |
InChI-Schlüssel |
QSBRZWSOVFXCII-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(SC2=CC=CC=C21)C=NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




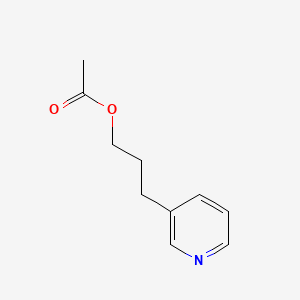
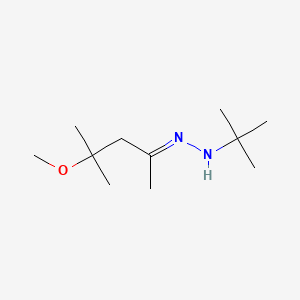
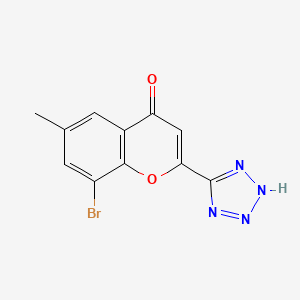
![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
![7,8-Diazatetracyclo[3.3.0.02,4.03,6]oct-7-ene](/img/structure/B14676768.png)
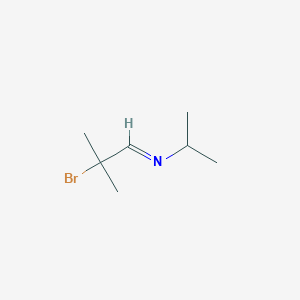
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
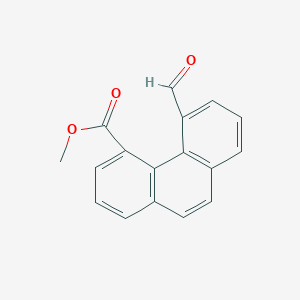

![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
